2-chloro-N-[7-[(2-chlorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide
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Overview
Description
2-chloro-N-[7-[(2-chlorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and chlorine atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[7-[(2-chlorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-chloroaniline under controlled conditions. The process often includes the use of thionyl chloride for alkylation, followed by a reaction with 2-chloroaniline to form the target compound . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[7-[(2-chlorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-chloro-N-[7-[(2-chlorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[7-[(2-chlorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular signaling pathways, resulting in antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide: Shares structural similarities but differs in the position and number of chlorine atoms.
2-chloro-N-[(5-chloropyridine-2-yl)carbamothioyl]benzamide: Contains a pyridine ring instead of a benzothiophene ring, leading to different chemical properties and applications.
Uniqueness
2-chloro-N-[7-[(2-chlorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide is unique due to its specific arrangement of aromatic rings and chlorine atoms, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-[7-[(2-chlorobenzoyl)amino]-5,5-dioxodibenzothiophen-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Cl2N2O4S/c27-21-7-3-1-5-19(21)25(31)29-15-9-11-17-18-12-10-16(14-24(18)35(33,34)23(17)13-15)30-26(32)20-6-2-4-8-22(20)28/h1-14H,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYNFCBQFUJKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)NC(=O)C5=CC=CC=C5Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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